2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid
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Overview
Description
2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a chloro group at the second position and a trifluoromethylphenyl group at the fifth position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid typically involves multiple steps. One common method starts with the chlorination of 3-methylpyridine to obtain 2-chloro-5-trichloromethylpyridine. This intermediate is then subjected to fluorination to introduce the trifluoromethyl group, resulting in 2-chloro-5-(trifluoromethyl)pyridine
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the final product. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate. Reaction conditions typically involve elevated temperatures and solvents like dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: The compound is employed in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby reducing pain and inflammation . In agrochemicals, it disrupts essential biological processes in pests, leading to their elimination .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the nicotinic acid moiety.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of the nicotinic acid moiety.
Uniqueness
2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid is unique due to the presence of both the chloro and trifluoromethylphenyl groups on the nicotinic acid structure.
Properties
IUPAC Name |
2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-11-10(12(19)20)5-8(6-18-11)7-2-1-3-9(4-7)13(15,16)17/h1-6H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBUWJSYTABOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687977 |
Source
|
Record name | 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229627-25-1 |
Source
|
Record name | 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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